N'-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
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Overview
Description
N’-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features a 4-chloro-2-methylphenyl group and a pyridin-3-ylmethyl group attached to the oxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 4-chloro-2-methylaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Catalysts: Triethylamine or pyridine as a base
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: N-oxides
Reduction: Amines or alcohols
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide
- N’-(4-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide
- N’-(4-chloro-2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Uniqueness
N’-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide is unique due to the presence of both the 4-chloro-2-methylphenyl and pyridin-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-7-12(16)4-5-13(10)19-15(21)14(20)18-9-11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYSTWUBBZGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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